molecular formula C11H24 B14544748 Octane, 3-ethyl-4-methyl CAS No. 62016-23-3

Octane, 3-ethyl-4-methyl

Cat. No.: B14544748
CAS No.: 62016-23-3
M. Wt: 156.31 g/mol
InChI Key: LXRSBMFQRZTMNK-UHFFFAOYSA-N
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Description

Octane, 3-ethyl-4-methyl is a branched alkane with the molecular formula C11H24 . It is one of the many isomers of octane, which are hydrocarbons with eight carbon atoms. This compound is characterized by the presence of an ethyl group attached to the third carbon and a methyl group attached to the fourth carbon of the octane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane, 3-ethyl-4-methyl typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic cracking and reforming processes. These processes involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Octane, 3-ethyl-4-methyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Octane, 3-ethyl-4-methyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octane, 3-ethyl-4-methyl involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily interacts with lipid membranes, altering their fluidity and permeability.

    Pathways Involved: It can influence metabolic pathways related to lipid synthesis and degradation.

Comparison with Similar Compounds

Octane, 3-ethyl-4-methyl can be compared with other similar compounds such as:

    Octane, 4-ethyl-3-methyl: Another isomer with the same molecular formula but different branching.

    Octane, 2,3-dimethyl: This isomer has two methyl groups attached to the second and third carbons.

    Octane, 2,4-dimethyl: This isomer has two methyl groups attached to the second and fourth carbons.

Properties

CAS No.

62016-23-3

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-4-methyloctane

InChI

InChI=1S/C11H24/c1-5-8-9-10(4)11(6-2)7-3/h10-11H,5-9H2,1-4H3

InChI Key

LXRSBMFQRZTMNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(CC)CC

Origin of Product

United States

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